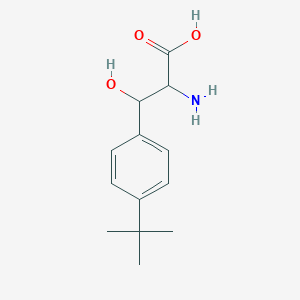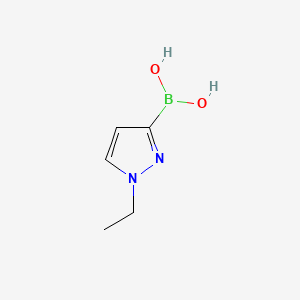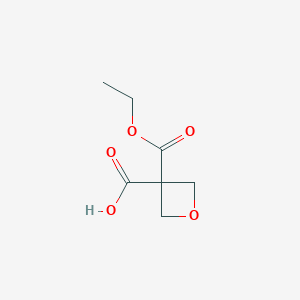
3-(Ethoxycarbonyl)oxetane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxycarbonyl)oxetane-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H8O5. It is a derivative of oxetane, a four-membered ring containing one oxygen atom. This compound is primarily used in organic synthesis and as an intermediate in pharmaceutical and agrochemical industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Ethoxycarbonyl)oxetane-3-carboxylic acid can be synthesized starting from 3-hydroxy-2-(hydroxymethyl)propanoic acid methyl ester. The synthetic route involves the following steps:
Protection: The hydroxyl groups are protected to prevent unwanted reactions.
Cyclization: The protected intermediate undergoes cyclization to form the oxetane ring.
Hydrolysis: The protecting groups are removed, and the ester is hydrolyzed to yield this compound.
Industrial Production Methods
the general approach involves similar steps as the laboratory synthesis, with optimizations for scale-up and cost-efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethoxycarbonyl)oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane ketones, while reduction can produce oxetane alcohols .
Aplicaciones Científicas De Investigación
3-(Ethoxycarbonyl)oxetane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 3-(Ethoxycarbonyl)oxetane-3-carboxylic acid involves its interaction with various molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxetane-3-carboxylic acid: A simpler derivative without the ethoxycarbonyl group.
3-Hydroxyoxetane-3-carboxylic acid: Contains a hydroxyl group instead of the ethoxycarbonyl group.
3-Methoxycarbonyl-oxetane-3-carboxylic acid: Contains a methoxycarbonyl group instead of the ethoxycarbonyl group
Uniqueness
3-(Ethoxycarbonyl)oxetane-3-carboxylic acid is unique due to the presence of both the oxetane ring and the ethoxycarbonyl group. This combination imparts specific chemical reactivity and biological activity, making it valuable in various applications .
Propiedades
IUPAC Name |
3-ethoxycarbonyloxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-2-12-6(10)7(5(8)9)3-11-4-7/h2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGXNNWOBYPOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(COC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
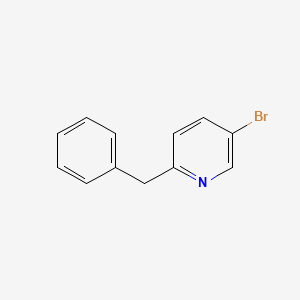
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)



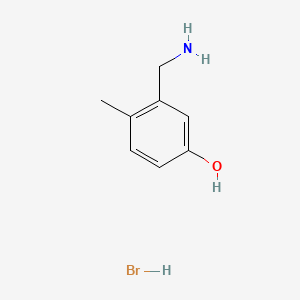

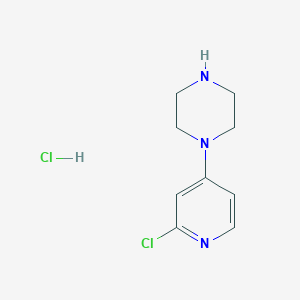

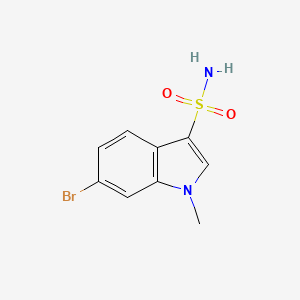
![2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B13546304.png)
